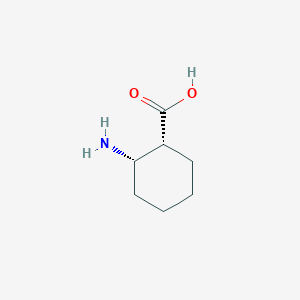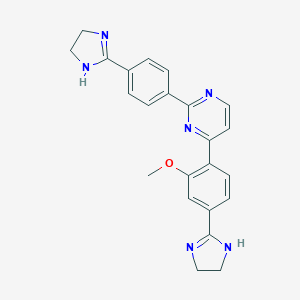
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine, also known as PD173074, is a potent and selective inhibitor of fibroblast growth factor receptor 1 (FGFR1). It has been extensively studied for its potential therapeutic applications in cancer and other diseases.
作用机制
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine exerts its anticancer effects by selectively inhibiting FGFR1, a receptor tyrosine kinase that plays a key role in cell proliferation, differentiation, and survival. By inhibiting FGFR1, 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine blocks the downstream signaling pathways that promote cancer cell growth and survival.
生化和生理效应
In addition to its anticancer effects, 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine has also been shown to have neuroprotective effects, which may have potential therapeutic applications in neurodegenerative diseases.
实验室实验的优点和局限性
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine has several advantages for use in lab experiments. It is a highly selective inhibitor of FGFR1, which reduces the risk of off-target effects. It is also a potent inhibitor, with an IC50 value in the low nanomolar range. However, 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine has some limitations for use in lab experiments. It is a relatively large and complex molecule, which may limit its solubility and bioavailability. It also has a relatively short half-life, which may require frequent dosing in in vivo experiments.
未来方向
There are several potential future directions for research on 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine. One area of interest is the development of more potent and selective FGFR inhibitors based on the structure of 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine. Another area of interest is the investigation of the potential therapeutic applications of 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine in other diseases, such as neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine and its effects on downstream signaling pathways.
合成方法
The synthesis of 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine involves multiple steps and has been described in several research papers. The general method involves the condensation of 2-amino-4,5-dihydro-1H-imidazole with 2-methoxy-4-(4-nitrophenyl)phenol to form a key intermediate, which is then further reacted with 4-(4-amino-2-methoxyphenyl)pyrimidine-2-amine to yield the final product.
科学研究应用
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, prostate, and pancreatic cancer cells. 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
属性
CAS 编号 |
160522-92-9 |
|---|---|
产品名称 |
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine |
分子式 |
C23H22N6O |
分子量 |
398.5 g/mol |
IUPAC 名称 |
4-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxyphenyl]-2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]pyrimidine |
InChI |
InChI=1S/C23H22N6O/c1-30-20-14-17(22-27-12-13-28-22)6-7-18(20)19-8-9-24-23(29-19)16-4-2-15(3-5-16)21-25-10-11-26-21/h2-9,14H,10-13H2,1H3,(H,25,26)(H,27,28) |
InChI 键 |
ZYGJQIRCRHCOID-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=NCCN2)C3=NC(=NC=C3)C4=CC=C(C=C4)C5=NCCN5 |
规范 SMILES |
COC1=C(C=CC(=C1)C2=NCCN2)C3=NC(=NC=C3)C4=CC=C(C=C4)C5=NCCN5 |
其他 CAS 编号 |
160522-92-9 |
同义词 |
4-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxy-phenyl]-2-[4-(4,5-dihydr o-1H-imidazol-2-yl)phenyl]pyrimidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



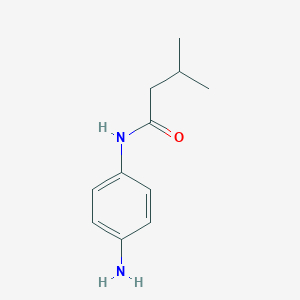
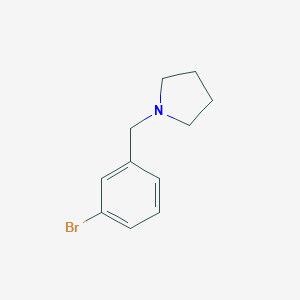
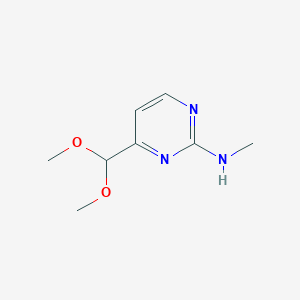
![3-[(S)-1-Ethenylbutyl]-5-methylcatechol](/img/structure/B71786.png)
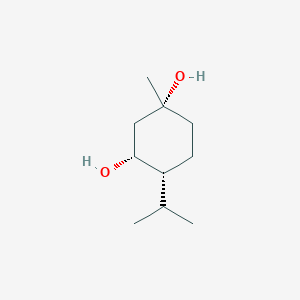
![[(9S)-1,4-Dioxaspiro[4.4]nonan-9-yl]methyl acetate](/img/structure/B71790.png)
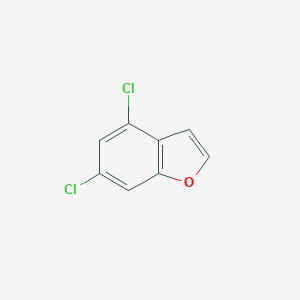
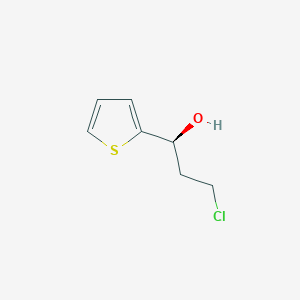
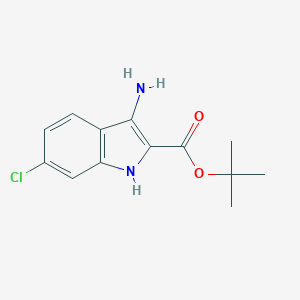
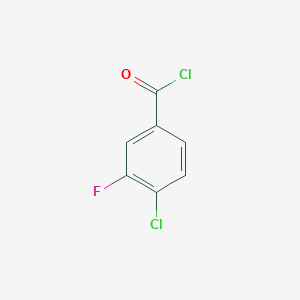
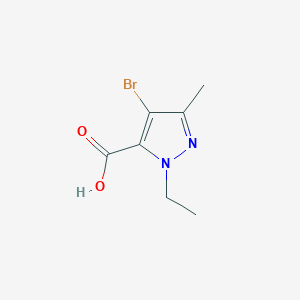
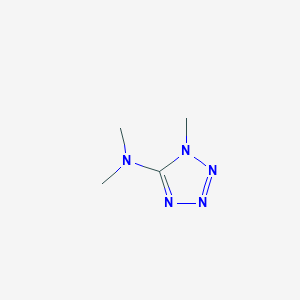
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B71809.png)
